molecular formula C10H10N2O2 B142285 2-(1H-benzimidazol-1-yl)propanoic acid CAS No. 157198-79-3

2-(1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B142285
CAS No.: 157198-79-3
M. Wt: 190.2 g/mol
InChI Key: KPWHLUYPAQJXFJ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-1-yl)propanoic acid is a heterocyclic compound that features a benzimidazole ring fused to a propanoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzimidazole ring is known for its bioactivity, making derivatives of this compound valuable in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with propanoic acid under acidic conditions to form the benzimidazole ring, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

2-(1H-Benzimidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It is also studied for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different applications and effects .

Properties

IUPAC Name

2-(benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHLUYPAQJXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390066
Record name 2-(1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157198-79-3
Record name 2-(1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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